REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:9])[C:3]=1[CH3:10].[OH:11]O>C(O)(=O)C>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-:11])=[C:4]([CH3:9])[C:3]=1[CH3:10]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC=C1C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained for several hours
|
Type
|
TEMPERATURE
|
Details
|
finally increased to 90° for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted from alkaline water with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
EXTRACTION
|
Details
|
extracted several times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=[N+](C=C1C)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |